Benzaldehyde N,N-dimethylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

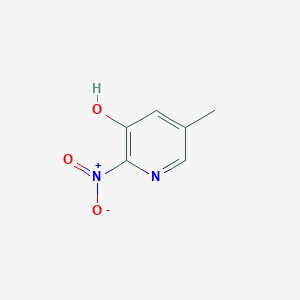

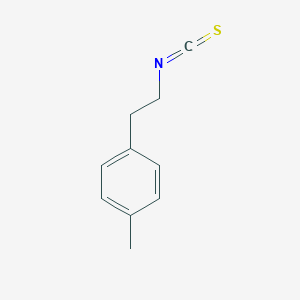

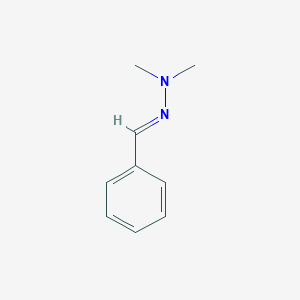

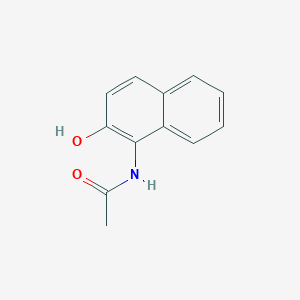

Benzaldehyde N,N-dimethylhydrazone, also known as BDMH, is a chemical compound that is widely used in scientific research. It is a derivative of benzaldehyde and is composed of two molecules of dimethylhydrazine, a nitrogenous base, and one molecule of benzaldehyde, an aldehyde. BDMH has many applications in science and is used in the synthesis of various compounds. It is also used in the study of biochemical and physiological processes, as well as in the development of new drugs.

Applications De Recherche Scientifique

Corrosion Inhibition : Benzaldehyde derivatives like 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone serve as effective corrosion inhibitors for mild steel in acidic conditions, showcasing increased efficiency with higher concentrations and acting as mixed-type inhibitors. The inhibitor's adsorption follows Langmuir's adsorption isotherm, with quantum chemical parameters aligning with the experimental efficiency observed (Singh et al., 2016).

Chemical Reactions and Structures : Benzaldehyde N,N-dimethylhydrazone reacts with certain compounds, like 4-oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane, to yield products with high stereoselectivity and specific spatial structures, as evidenced in various chemical syntheses (Mironov et al., 2001).

Basicity and Protonation : Investigations into the basicity constants of substituted benzaldehyde dimethylhydrazones reveal insights into their chemical behavior, including the identification of the amine nitrogen atom as the center of protonation (Zverev et al., 1975).

Alkylation Studies : Alkylation of certain benzaldehyde derivatives like 1,1-dimethylhydrazone benzaldehyde leads to the formation of specific compounds, offering insights into reaction mechanisms and molecular structures (Larina et al., 2002).

Synthesis of Derivatives : The synthesis of hydrazones derived from aromatic aldehydes and ketones, including benzaldehydes, demonstrates their potential application in various fields like organic chemistry, materials, and biomedical sciences (Vargas et al., 2020).

Antimycobacterial Activity : The synthesis of nicotinoyl hydrazone derivatives from benzaldehyde demonstrates their potential as antimycobacterial tuberculosis agents, highlighting the pharmaceutical applications of these compounds (Adibi et al., 2012).

Mécanisme D'action

Target of Action

Benzaldehyde N,N-dimethylhydrazone is an organic compound It has been suggested that it may interact with cellular antioxidation systems .

Mode of Action

It is suggested that the compound may disrupt cellular antioxidation . This disruption can be achieved with redox-active compounds .

Biochemical Pathways

this compound may be involved in the β-oxidative pathway in peroxisomes . It is also suggested that it can be involved in the synthesis of benzaldehyde from L-phenylalanine using four enzymes: L-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) .

Pharmacokinetics

It is known that the compound has a density of 091 g/cm³, a boiling point of 253℃, and a flash point of 107℃ . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

It has been suggested that the compound may disrupt cellular antioxidation . This could potentially lead to various downstream effects, depending on the specific cellular context.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, it is known to be relatively stable at room temperature but can undergo oxidation decomposition when exposed to moisture . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature and humidity.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Benzaldehyde N,N-dimethylhydrazone can be achieved through a condensation reaction between benzaldehyde and N,N-dimethylhydrazine.", "Starting Materials": ["Benzaldehyde", "N,N-dimethylhydrazine"], "Reaction": [ "Step 1: Mix benzaldehyde and N,N-dimethylhydrazine in a 1:1 molar ratio in a round-bottom flask.", "Step 2: Add a catalytic amount of acetic acid to the flask.", "Step 3: Reflux the mixture for 3-4 hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Add water to the mixture and extract the product with diethyl ether.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Filter the mixture and evaporate the solvent to obtain the Benzaldehyde N,N-dimethylhydrazone product in a solid form." ] } | |

Numéro CAS |

1075-70-3 |

Formule moléculaire |

C9H12N2 |

Poids moléculaire |

148.20 g/mol |

Nom IUPAC |

N-[(Z)-benzylideneamino]-N-methylmethanamine |

InChI |

InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |

Clé InChI |

IXEGSTUUYSHYCN-NTMALXAHSA-N |

SMILES isomérique |

CN(C)/N=C\C1=CC=CC=C1 |

SMILES |

CN(C)N=CC1=CC=CC=C1 |

SMILES canonique |

CN(C)N=CC1=CC=CC=C1 |

Autres numéros CAS |

1075-70-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key chemical reaction involving Benzaldehyde N,N-dimethylhydrazone discussed in the research?

A1: The research investigates the reaction of this compound with 4-Oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane. [] This reaction results in the formation of 4-Dimethylamino-2,5-dioxo-2-pentafluorophenoxy-3-phenyldihydro-6,7-benzo-1,4,2-oxazaphosphepine. The study focuses on the preparation and determination of the spatial structure of this resulting compound. []

Q2: Is there information available about the spectroscopic data for this compound in this research?

A2: Unfortunately, the provided abstract does not contain specific spectroscopic data like molecular formula, weight, or specific spectroscopic details for this compound. [] Further research beyond this article would be needed to obtain that information.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)

![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)